molecular formula C17H22 B14254753 Benzene, [3-(2-propenyl)-1-octynyl]- CAS No. 491859-66-6

Benzene, [3-(2-propenyl)-1-octynyl]-

Cat. No.: B14254753
CAS No.: 491859-66-6
M. Wt: 226.36 g/mol
InChI Key: NEQFTPGJSUAVGY-UHFFFAOYSA-N
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Description

Benzene, [3-(2-propenyl)-1-octynyl]-: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-(2-propenyl)-1-octynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [3-(2-propenyl)-1-octynyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions: Benzene, [3-(2-propenyl)-1-octynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzene, [3-(2-propenyl)-1-octynyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the propenyl and octynyl groups can engage in hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Properties

CAS No.

491859-66-6

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

3-prop-2-enyloct-1-ynylbenzene

InChI

InChI=1S/C17H22/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17/h4,6,8-9,12-13,16H,2-3,5,7,10-11H2,1H3

InChI Key

NEQFTPGJSUAVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=C)C#CC1=CC=CC=C1

Origin of Product

United States

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